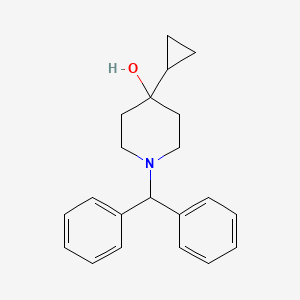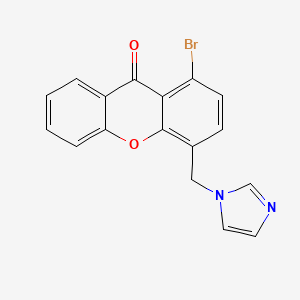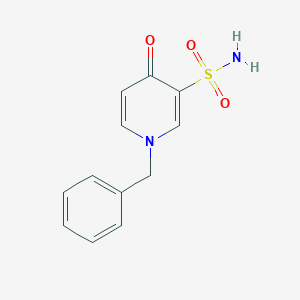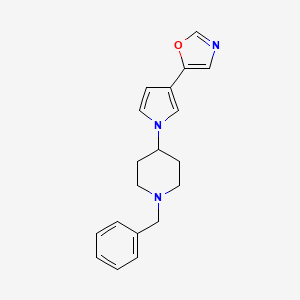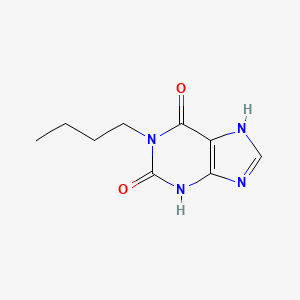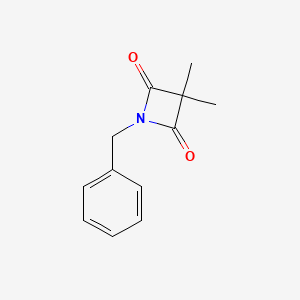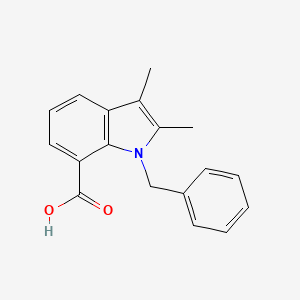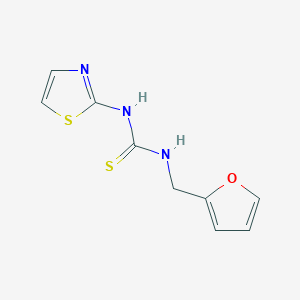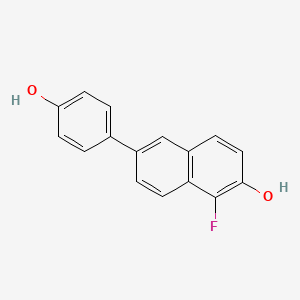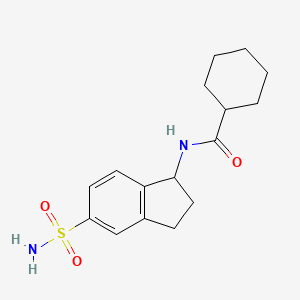
N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexylamido-5-sulfonamidoindane typically involves the reaction of cyclohexylamine with 5-sulfonamidoindane. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 1-cyclohexylamido-5-sulfonamidoindane are not well-documented in the literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclohexylamido-5-sulfonamidoindane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indane ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted derivatives at the sulfonamide group.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Potential therapeutic agent for targeting carbonic anhydrase IX in cancer treatment.
Industry: Possible applications in the development of enzyme inhibitors for industrial processes.
Mécanisme D'action
The primary mechanism of action of 1-cyclohexylamido-5-sulfonamidoindane involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in pH regulation and is often overexpressed in tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance within cancer cells, leading to reduced cell proliferation and increased cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-cyclohexylamido-5-sulfonamidoindane: is similar to other indanesulfonamide derivatives such as:
Uniqueness
1-cyclohexylamido-5-sulfonamidoindane is unique due to its specific inhibitory action on carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy. Its structural features, such as the cyclohexylamido and sulfonamido groups, contribute to its high affinity and selectivity for the enzyme .
Propriétés
Formule moléculaire |
C16H22N2O3S |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H22N2O3S/c17-22(20,21)13-7-8-14-12(10-13)6-9-15(14)18-16(19)11-4-2-1-3-5-11/h7-8,10-11,15H,1-6,9H2,(H,18,19)(H2,17,20,21) |
Clé InChI |
XUDBTOFDMYBQSW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2CCC3=C2C=CC(=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



